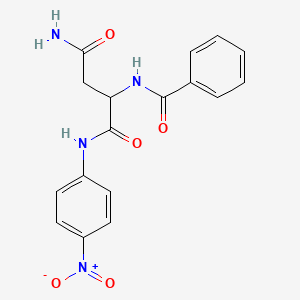![molecular formula C30H25F3N4O5 B14797053 Butanedioic acid;2-[[4-[4-pyridin-4-yl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]phenoxy]methyl]quinoline](/img/structure/B14797053.png)
Butanedioic acid;2-[[4-[4-pyridin-4-yl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]phenoxy]methyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TP-10 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TP-10 typically involves a series of well-defined chemical reactions. One common method includes the reaction of precursor compounds under controlled conditions to yield TP-10. The reaction conditions often involve specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of TP-10 is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Industrial production methods may also involve advanced purification techniques to ensure the final product meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
TP-10 undergoes various types of chemical reactions, including:
Oxidation: TP-10 can be oxidized using oxidizing agents to form different oxidation states.
Reduction: Reduction reactions of TP-10 involve the use of reducing agents to convert it to lower oxidation states.
Substitution: TP-10 can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of TP-10 may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives. Substitution reactions can result in a variety of substituted TP-10 compounds with different functional groups.
科学的研究の応用
TP-10 has a wide range of applications in scientific research:
Chemistry: TP-10 is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: In biological research, TP-10 is studied for its potential effects on cellular processes and its role in biochemical pathways.
Medicine: TP-10 is being investigated for its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Industry: TP-10 is utilized in industrial processes, such as the production of specialty chemicals and materials.
作用機序
The mechanism of action of TP-10 involves its interaction with specific molecular targets and pathways. TP-10 exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects of TP-10.
特性
分子式 |
C30H25F3N4O5 |
|---|---|
分子量 |
578.5 g/mol |
IUPAC名 |
butanedioic acid;2-[[4-[4-pyridin-4-yl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]phenoxy]methyl]quinoline |
InChI |
InChI=1S/C26H19F3N4O.C4H6O4/c27-26(28,29)17-33-15-23(18-11-13-30-14-12-18)25(32-33)20-6-9-22(10-7-20)34-16-21-8-5-19-3-1-2-4-24(19)31-21;5-3(6)1-2-4(7)8/h1-15H,16-17H2;1-2H2,(H,5,6)(H,7,8) |
InChIキー |
GCGPGSDKFUUOEE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)C4=NN(C=C4C5=CC=NC=C5)CC(F)(F)F.C(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


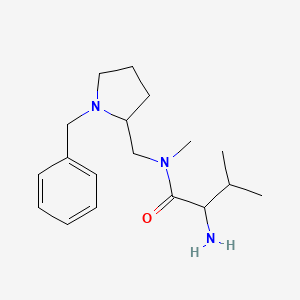

![(1R,4R,7S,11S,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde](/img/structure/B14796987.png)

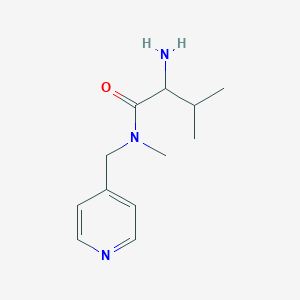
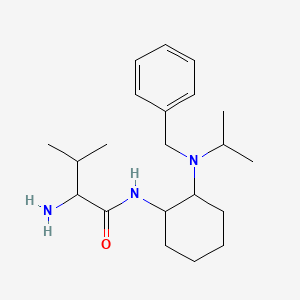

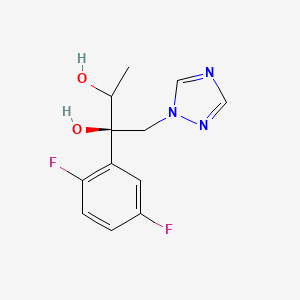
![N'~1~,N'~6~-bis[(4-tert-butylphenoxy)acetyl]hexanedihydrazide](/img/structure/B14797021.png)
![[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetic acid](/img/structure/B14797031.png)
![4-[3-[(2-Methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]benzoic acid](/img/structure/B14797044.png)
![2-(4-chlorophenyl)-N-{[4-(diphenylmethyl)piperazin-1-yl]carbonothioyl}acetamide](/img/structure/B14797045.png)

